5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride
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Overview
Description
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride is an organic compound that features a benzodioxole ring substituted with a methoxy group and a penta-2,4-dienoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Penta-2,4-dienoyl Chloride Moiety: This can be achieved through the reaction of the corresponding penta-2,4-dienoic acid with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Addition Reactions: The double bonds in the penta-2,4-dienoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A related compound with a similar benzodioxole ring structure.
6-Methoxy-1,3-benzodioxole: Another related compound with a methoxy group on the benzodioxole ring.
Uniqueness
5-(6-Methoxy-2H-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride is unique due to the presence of both the methoxy-substituted benzodioxole ring and the penta-2,4-dienoyl chloride moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62937-62-6 |
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Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
5-(6-methoxy-1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride |
InChI |
InChI=1S/C13H11ClO4/c1-16-10-7-12-11(17-8-18-12)6-9(10)4-2-3-5-13(14)15/h2-7H,8H2,1H3 |
InChI Key |
ICAWNSADYOHIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C=CC=CC(=O)Cl)OCO2 |
Origin of Product |
United States |
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